1-Octanol, 5-propyl-
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Overview
Description
1-Octanol, 5-propyl- is an organic compound belonging to the family of alcohols. It is characterized by a linear eight-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a propyl group attached to the fifth carbon. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol, 5-propyl- can be synthesized through several methods, including hydroformylation, alcohol condensation, and oxidation reactions. The choice of method depends on factors such as desired purity, scalability, and environmental considerations .
Industrial Production Methods: Industrial production often involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. Another method involves the dimerization of 1,3-butadiene followed by hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol, 5-propyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alkanes or other alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or chromic acid.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
1-Octanol, 5-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Octanol, 5-propyl- exerts its effects involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can inhibit T-type calcium channels, impacting cellular signaling pathways .
Comparison with Similar Compounds
1-Octanol: A linear eight-carbon alcohol without the propyl group.
2-Octanol: An isomer with the hydroxyl group on the second carbon.
1-Nonanol: A nine-carbon alcohol with similar properties.
Uniqueness: 1-Octanol, 5-propyl- is unique due to the presence of the propyl group, which alters its physical and chemical properties compared to other octanols. This structural difference can influence its solubility, reactivity, and interaction with biological membranes .
Properties
IUPAC Name |
5-propyloctan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-7-11(8-4-2)9-5-6-10-12/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCIZHOLYIWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207857 |
Source
|
Record name | 1-Octanol, 5-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-31-6 |
Source
|
Record name | 1-Octanol, 5-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 5-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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